Telcagepant

Catalog No.
S544867
CAS No.
781649-09-0
M.F
C26H27F5N6O3
M. Wt
566.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telcagepant

CAS Number

781649-09-0

Product Name

Telcagepant

IUPAC Name

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide

Molecular Formula

C26H27F5N6O3

Molecular Weight

566.5 g/mol

InChI

InChI=1S/C26H27F5N6O3/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40)/t15-,19-/m1/s1

InChI Key

CGDZXLJGHVKVIE-DNVCBOLYSA-N

SMILES

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5

solubility

Soluble in DMSO, not in water

Synonyms

MK 0974, MK-0974, MK0974, N-((3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)hexahydro-1h-azepin-3- yl)-4-(2-oxo-2,3-dihydro-1H-imidazo(4,5-b)pyridin-1-yl)piperidine-1-carboxamide, N-(6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl)-4-(2-oxo-2,3-dihydro-1H-imidazo(4,5-b)pyridin-1-yl)piperidine-1-carboxamide, telcagepant

Canonical SMILES

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5

Isomeric SMILES

C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5

The exact mass of the compound Telcagepant is 566.2065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Telcagepant in Migraine Research

Telcagepant was a drug specifically designed to target the CGRP (calcitonin gene-related peptide) receptor. CGRP is a neuropeptide involved in pain signaling, and research suggested it played a role in migraine headaches []. Here's how Telcagepant figured in scientific research on migraines:

  • Mechanism of Action

    Telcagepant acted as a CGRP receptor antagonist. This meant it blocked the binding of CGRP to its receptor, potentially preventing the pain signals associated with migraines [].

  • Clinical Trials

    Telcagepant underwent several clinical trials to assess its efficacy and safety in treating acute migraine attacks. These studies showed promising results, with Telcagepant demonstrating effectiveness in reducing migraine pain and associated symptoms like nausea and photophobia [].

  • Discontinuation of Development

    Despite positive results in clinical trials, Telcagepant's development was halted due to concerns about potential liver toxicity observed in some patients during late-stage trials []. This raised safety questions, leading to the drug's withdrawal from further development.

Telcagepant's Contribution to Migraine Research

Although Telcagepant never reached the market, its research journey contributed significantly to our understanding of migraines:

  • Validation of CGRP Pathway

    Telcagepant's development process helped validate the CGRP pathway as a target for migraine treatment. This paved the way for the development of other CGRP antagonists that have been successfully brought to market [].

  • Importance of Safety

    The discontinuation of Telcagepant due to safety concerns highlights the importance of rigorous safety assessments throughout drug development.

Telcagepant is a small molecule compound categorized as a calcitonin gene-related peptide receptor antagonist. It was developed primarily for the treatment of migraine headaches. The compound's chemical formula is C26H27F5N6O3C_{26}H_{27}F_{5}N_{6}O_{3}, with a molecular weight of approximately 566.52 g/mol. Telcagepant operates by blocking the binding of calcitonin gene-related peptide to its receptors in both the central and peripheral nervous systems, which are crucial for transmitting pain signals associated with migraines .

Telcagepant's mechanism of action involved blocking CGRP receptors. Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in migraine pathophysiology []. By blocking CGRP receptors, Telcagepant aimed to inhibit the transmission of pain signals associated with migraines [].

Development of Telcagepant was halted due to safety concerns. During clinical trials, elevated liver enzymes were observed in some participants taking Telcagepant []. Further research would have been required to assess its safety profile comprehensively.

Limitations

  • Due to its developmental status, detailed information on Telcagepant's molecular structure, chemical reactions, and full spectrum of physical and chemical properties is limited.
  • Safety concerns regarding liver enzyme elevation led to the discontinuation of its development.

The primary chemical reaction involving telcagepant is its interaction with the calcitonin gene-related peptide receptor. By binding to this receptor, telcagepant inhibits the receptor's activation by calcitonin gene-related peptide, thereby preventing the downstream signaling that leads to migraine pain. This mechanism is particularly significant during migraine attacks when calcitonin gene-related peptide levels increase, facilitating pain transmission .

Telcagepant has demonstrated potent biological activity as a calcitonin gene-related peptide receptor antagonist. Clinical studies have shown that it effectively reduces headache severity in patients suffering from acute migraines. Unlike traditional treatments, telcagepant does not exhibit direct vasoconstrictor effects, making it a unique option for migraine management without exacerbating vascular complications . In trials, telcagepant has been shown to significantly alleviate migraine symptoms compared to placebo, highlighting its potential as a therapeutic agent .

The synthesis of telcagepant involves several steps, primarily focusing on asymmetric synthesis techniques. A notable method includes the use of chiral intermediates to achieve high enantiomeric purity. The process typically involves:

  • Formation of key intermediates using selective reactions.
  • Coupling reactions to construct the core structure of telcagepant.
  • Final modifications to introduce functional groups necessary for biological activity.

One efficient synthetic route has been documented that emphasizes the importance of structure-activity relationship studies in optimizing the compound's efficacy against the calcitonin gene-related peptide receptor .

Telcagepant is primarily investigated for its application in treating acute migraine attacks. Its ability to selectively inhibit calcitonin gene-related peptide receptors positions it as a promising alternative to existing treatments that may have more extensive side effects or contraindications. Additionally, ongoing research may explore its potential use in other conditions associated with elevated levels of calcitonin gene-related peptide, such as cluster headaches and certain vascular disorders .

Studies examining telcagepant's interactions have primarily focused on its pharmacodynamic properties and safety profile. For instance, research has indicated that telcagepant does not significantly alter hemodynamic responses when administered alongside nitroglycerin, suggesting that it lacks direct effects on vascular function . This characteristic makes it particularly valuable for patients who may be sensitive to changes in blood pressure or vascular tone during migraine episodes.

Telcagepant belongs to a class of drugs known as "gepants," which are designed to inhibit calcitonin gene-related peptide receptors. Other similar compounds include:

  • Olcegepant: The first anti-calcitonin gene-related peptide molecule developed, showing efficacy in migraine treatment but with different pharmacokinetic properties.
  • Atogepant: A newer gepant that has been approved for preventive treatment of migraines and shows favorable dosing regimens.
  • Rimegepant: Another recent addition to the gepant class, effective in acute migraine treatment with rapid onset and favorable safety profiles.

Comparison Table

CompoundMechanismApproval StatusKey Features
TelcagepantCalcitonin gene-related peptide antagonistInvestigationalPotent for acute migraines; no vasoconstrictor effect
OlcegepantCalcitonin gene-related peptide antagonistApprovedFirst in class; effective but limited by dosing frequency
AtogepantCalcitonin gene-related peptide antagonistApprovedEffective for prevention; once-daily dosing
RimegepantCalcitonin gene-related peptide antagonistApprovedRapid onset; effective for acute treatment

Telcagepant's unique profile lies in its specific design and mechanism of action targeting migraine pain without inducing vasoconstriction, setting it apart from other compounds in its class .

Radioligand Binding Kinetics and Allosteric Modulation

Telcagepant demonstrates exceptional binding affinity for the human calcitonin gene-related peptide receptor with a dissociation constant of 0.78 ± 0.05 nanomolar when assessed through radioligand binding assays utilizing iodine-125 labeled human calcitonin gene-related peptide [1]. The compound exhibits similar high affinity for rhesus monkey calcitonin gene-related peptide receptors with a binding constant of 1.2 nanomolar, establishing its primate-selective pharmacological profile [2]. Notably, telcagepant displays markedly reduced affinity for rodent species, showing greater than 1500-fold lower binding to rat and dog calcitonin gene-related peptide receptors compared to human receptors [3].

The binding kinetics of telcagepant reveal distinctive mechanistic properties when evaluated through nanobiotechnology-based receptor binding approaches. Using nanoluciferase-tagged calcitonin receptor-like receptor complexed with receptor activity-modifying protein 1, telcagepant demonstrates a binding affinity of 4.6 nanomolar in equilibrium binding experiments [4]. Competition binding studies utilizing Motulsky-Mahan kinetic analysis protocols have provided insights into the temporal dynamics of telcagepant-receptor interactions, though direct measurement of association and dissociation rate constants remains limited in the published literature.

The molecular basis of telcagepant binding involves complex allosteric modulation mechanisms at the calcitonin gene-related peptide receptor extracellular domain interface [5]. Telcagepant binds to a hydrophobic pocket formed by the interaction between calcitonin receptor-like receptor and receptor activity-modifying protein 1, specifically occupying a binding site that spans approximately 18 angstroms from threonine 122 of calcitonin receptor-like receptor across the protein interface [6]. The compound exhibits biphasic competition with calcitonin gene-related peptide, consistent with the two-step binding mechanism characteristic of class B G-protein coupled receptor peptides [5].

Allosteric modulation studies demonstrate that telcagepant functions as a competitive antagonist at the extracellular domain binding site, preventing the initial binding of calcitonin gene-related peptide to the receptor complex [7]. The antagonist selectivity is driven by receptor activity-modifying protein components, with telcagepant showing approximately 35-fold higher affinity for canonical calcitonin gene-related peptide receptors compared to amylin subtype 1 receptors [7]. This selectivity profile results from the shared receptor activity-modifying protein 1 subunit between calcitonin gene-related peptide and amylin subtype 1 receptors, though the overall receptor architecture differs sufficiently to confer antagonist specificity.

Thermodynamic Profiling of Receptor-Ligand Interactions

Thermodynamic characterization of telcagepant-receptor interactions reveals complex energetic contributions to binding affinity and receptor stabilization. Native polyacrylamide gel electrophoresis thermostability assays demonstrate that telcagepant binding significantly enhances the thermal stability of the calcitonin gene-related peptide receptor heterodimer complex [8]. The compound increases the apparent melting temperature of the detergent-solubilized receptor from 38.2 degrees Celsius in the ligand-free state to 42.7 degrees Celsius when bound to the 27-37 fragment binding site [8].

The thermodynamic stability enhancement provided by telcagepant binding suggests favorable enthalpic contributions to the receptor-ligand interaction energy landscape. Molecular dynamics simulations indicate that telcagepant maintains crucial hydrophobic interactions with tryptophan 74 and tryptophan 84 residues of receptor activity-modifying protein 1, which frame the hydrophobic binding pocket [5]. These interactions contribute to the overall thermodynamic favorability of the binding process through optimization of van der Waals forces and hydrophobic desolvation effects.

Binding free energy calculations using molecular mechanics combined with generalized Born surface area approaches reveal that telcagepant exhibits binding free energies of approximately -105.7 kilocalories per mole at the primary extracellular domain binding site [9]. The compound demonstrates slightly enhanced binding affinity in the presence of receptor activity-modifying protein 1 compared to calcitonin receptor-like receptor alone, with binding free energies of -60.0 kilocalories per mole versus -59.6 kilocalories per mole respectively [9]. These thermodynamic measurements indicate that receptor activity-modifying protein 1 contributes favorably to telcagepant binding through stabilization of the heterodimeric receptor architecture.

Temperature-dependent binding studies reveal that telcagepant exhibits characteristic thermodynamic signatures of enthalpy-driven binding interactions. The compound maintains stable interactions with multiple receptor residues including tryptophan 72, threonine 120, tryptophan 121, threonine 122, tyrosine 124, and threonine 125 of calcitonin receptor-like receptor throughout molecular dynamics simulation trajectories [5]. Water-mediated hydrogen bonding interactions contribute additional thermodynamic stability, particularly through interactions with tryptophan 84 of receptor activity-modifying protein 1 [5].

Signal Transduction Pathway Inhibition Profiling

Telcagepant exhibits potent inhibition of calcitonin gene-related peptide-stimulated adenosine 3',5'-cyclic monophosphate accumulation with an inhibitory concentration 50 of 1.2 nanomolar in human embryonic kidney 293 cells expressing human calcitonin gene-related peptide receptors [10]. The compound demonstrates functional selectivity with approximately 35-fold higher potency at canonical calcitonin gene-related peptide receptors compared to amylin subtype 1 receptors, where the inhibitory concentration 50 for adenosine 3',5'-cyclic monophosphate inhibition is 42.7 nanomolar [11].

Downstream signaling pathway analysis reveals that telcagepant effectively blocks calcitonin gene-related peptide-stimulated cyclic adenosine monophosphate response element-binding protein phosphorylation with an inhibitory concentration 50 of 1.9 nanomolar at human calcitonin gene-related peptide receptors [7]. The compound shows approximately 10-fold selectivity for inhibiting cyclic adenosine monophosphate response element-binding protein phosphorylation at calcitonin gene-related peptide receptors versus amylin subtype 1 receptors, where the inhibitory concentration 50 is 20.4 nanomolar [7]. This signaling selectivity profile indicates that telcagepant can discriminate between closely related receptor subtypes based on their distinct downstream signaling architectures.

Calcium signaling pathway inhibition studies demonstrate that telcagepant blocks calcitonin gene-related peptide-induced reductions in intracellular calcium levels in vascular smooth muscle cells [12]. Using FURA-2 fluorescence measurement techniques in combination with wire myography, telcagepant at concentrations of 1 micromolar significantly inhibits both the vasodilatory response and the associated decrease in intracellular calcium levels induced by calcitonin gene-related peptide [12]. The compound shows concentration-dependent antagonism, with significant inhibition observed at 1 micromolar but not at 0.1 micromolar concentrations [12].

Receptor occupancy studies using positron emission tomography with carbon-11 labeled MK-4322 tracer reveal that telcagepant achieves relatively low central nervous system receptor occupancy at therapeutically effective doses [13]. At oral doses of 140 milligrams, telcagepant demonstrates receptor occupancy of less than 10 percent in healthy human volunteers, suggesting that peripheral receptor antagonism is sufficient for therapeutic efficacy [13]. This finding supports the hypothesis that telcagepant exerts its antimigraine effects primarily through peripheral mechanisms rather than central nervous system penetration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

566.20647955 g/mol

Monoisotopic Mass

566.20647955 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D42O649ALL

Drug Indication

Migraine with or without aura

Mechanism of Action

Telcagepant blocks the binding of CGRP to receptors within the areas of the central and peripheral nervous system that are important for the transmission of migraine pain and thereby is believed to inhibit the transmission of pain signals that lead to migraine headaches.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Secretin receptor family
Calcitonin
CALCRL [HSA:10203] [KO:K04577]

Other CAS

781649-09-0

Wikipedia

Telcagepant

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Gottschalk PC. Telcagepant-almost gone, but not to be forgotten (invited editorial related to Ho et al., 2015). Cephalalgia. 2016 Feb;36(2):103-5. doi: 10.1177/0333102415584311. Epub 2015 May 5. PubMed PMID: 25944815.
2: Ho TW, Ho AP, Ge YJ, Assaid C, Gottwald R, MacGregor EA, Mannix LK, van Oosterhout WP, Koppenhaver J, Lines C, Ferrari MD, Michelson D. Randomized controlled trial of the CGRP receptor antagonist telcagepant for prevention of headache in women with perimenstrual migraine. Cephalalgia. 2016 Feb;36(2):148-61. doi: 10.1177/0333102415584308. Epub 2015 Apr 29. PubMed PMID: 25926620.
3: Ho TW, Connor KM, Zhang Y, Pearlman E, Koppenhaver J, Fan X, Lines C, Edvinsson L, Goadsby PJ, Michelson D. Randomized controlled trial of the CGRP receptor antagonist telcagepant for migraine prevention. Neurology. 2014 Sep 9;83(11):958-66. doi: 10.1212/WNL.0000000000000771. Epub 2014 Aug 8. PubMed PMID: 25107879.
4: Cui XP, Ye JX, Lin H, Mu JS, Lin M. Efficacy, safety, and tolerability of telcagepant in the treatment of acute migraine: a meta-analysis. Pain Pract. 2015 Feb;15(2):124-31. doi: 10.1111/papr.12158. Epub 2013 Dec 30. PubMed PMID: 24382126.
5: Hostetler ED, Joshi AD, Sanabria-Bohórquez S, Fan H, Zeng Z, Purcell M, Gantert L, Riffel K, Williams M, O'Malley S, Miller P, Selnick HG, Gallicchio SN, Bell IM, Salvatore CA, Kane SA, Li CC, Hargreaves RJ, de Groot T, Bormans G, Van Hecken A, Derdelinckx I, de Hoon J, Reynders T, Declercq R, De Lepeleire I, Kennedy WP, Blanchard R, Marcantonio EE, Sur C, Cook JJ, Van Laere K, Evelhoch JL. In vivo quantification of calcitonin gene-related peptide receptor occupancy by telcagepant in rhesus monkey and human brain using the positron emission tomography tracer [11C]MK-4232. J Pharmacol Exp Ther. 2013 Nov;347(2):478-86. doi: 10.1124/jpet.113.206458. Epub 2013 Aug 23. PubMed PMID: 23975906.
6: Depré M, Macleod C, Palcza J, Behm M, de Lepeleire I, Han T, Panebianco D, Smith W, Blanchard R, Chodakewitz J, Murphy M, de Hoon J. Lack of hemodynamic interaction between CGRP-receptor antagonist telcagepant (MK-0974) and sumatriptan: results from a randomized study in patients with migraine. Cephalalgia. 2013 Dec;33(16):1292-301. doi: 10.1177/0333102413494272. Epub 2013 Jun 24. PubMed PMID: 23798725.
7: Yao G, Yu T, Han X, Mao X, Li B. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis. Neural Regen Res. 2013 Apr 5;8(10):938-47. doi: 10.3969/j.issn.1673-5374.2013.10.009. PubMed PMID: 25206386; PubMed Central PMCID: PMC4145922.
8: Hopkins CR. ACS chemical neuroscience molecule spotlight on Telcagepant (MK-0974). ACS Chem Neurosci. 2011 Jul 20;2(7):334-5. doi: 10.1021/cn200059f. Review. PubMed PMID: 22816019; PubMed Central PMCID: PMC3369750.
9: Chaitman BR, Ho AP, Behm MO, Rowe JF, Palcza JS, Laethem T, Heirman I, Panebianco DL, Kobalava Z, Martsevich SY, Free AL, Bittar N, Chrysant SG, Ho TW, Chodakewitz JA, Murphy MG, Blanchard RL. A randomized, placebo-controlled study of the effects of telcagepant on exercise time in patients with stable angina. Clin Pharmacol Ther. 2012 Mar;91(3):459-66. doi: 10.1038/clpt.2011.246. Epub 2012 Jan 25. PubMed PMID: 22278333.
10: Ho TW, Ho AP, Chaitman BR, Johnson C, Mathew NT, Kost J, Fan X, Aurora SK, Brandes JL, Fei K, Beebe L, Lines C, Krucoff MW. Randomized, controlled study of telcagepant in patients with migraine and coronary artery disease. Headache. 2012 Feb;52(2):224-35. doi: 10.1111/j.1526-4610.2011.02052.x. Epub 2012 Jan 6. PubMed PMID: 22221076.
11: Behm MO, Blanchard RL, Murphy MG, Palcza JS, Harris DE, Butterfield KL, Smith WB, Preston RA, Chodakewitz JA, Krucoff MW. Effect of telcagepant on spontaneous ischemia in cardiovascular patients in a randomized study. Headache. 2011 Jun;51(6):954-60. doi: 10.1111/j.1526-4610.2011.01901.x. PubMed PMID: 21631478.
12: Van der Schueren BJ, Blanchard R, Murphy MG, Palcza J, De Lepeleire I, Van Hecken A, Depré M, de Hoon JN. The potent calcitonin gene-related peptide receptor antagonist, telcagepant, does not affect nitroglycerin-induced vasodilation in healthy men. Br J Clin Pharmacol. 2011 May;71(5):708-17. doi: 10.1111/j.1365-2125.2010.03869.x. PubMed PMID: 21480950; PubMed Central PMCID: PMC3093076.
13: Ho TW, Bigal M. Excellent tolerability but relatively low initial clinical efficacy of telcagepant in migraine: a response. Headache. 2011 Apr;51(4):617-8. doi: 10.1111/j.1526-4610.2011.01870.x. PubMed PMID: 21457247.
14: Hewitt DJ, Martin V, Lipton RB, Brandes J, Ceesay P, Gottwald R, Schaefer E, Lines C, Ho TW. Randomized controlled study of telcagepant plus ibuprofen or acetaminophen in migraine. Headache. 2011 Apr;51(4):533-43. doi: 10.1111/j.1526-4610.2011.01860.x. PubMed PMID: 21457238.
15: Tfelt-Hansen P. Optimal balance of efficacy and tolerability of oral triptans and telcagepant: a review and a clinical comment. J Headache Pain. 2011 Jun;12(3):275-80. doi: 10.1007/s10194-011-0309-5. Epub 2011 Feb 25. Review. PubMed PMID: 21350792; PubMed Central PMCID: PMC3094671.
16: Tfelt-Hansen P. Pain freedom at 2 hours in migraine after telcagepant 300 mg. CNS Drugs. 2011 Mar;25(3):269-70. doi: 10.2165/11587770-000000000-00000. PubMed PMID: 21323397.
17: Han TH, Blanchard RL, Palcza J, Martucci A, Miller-Stein CM, Gutierrez M, Panebianco D, Rippley RK, Lines C, Murphy MG. The Dose Proportionality of Telcagepant after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects. Arch Drug Inf. 2010 Dec;3(4):55-62. PubMed PMID: 21221171; PubMed Central PMCID: PMC3015066.
18: Connor KM, Aurora SK, Loeys T, Ashina M, Jones C, Giezek H, Massaad R, Williams-Diaz A, Lines C, Ho TW. Long-term tolerability of telcagepant for acute treatment of migraine in a randomized trial. Headache. 2011 Jan;51(1):73-84. doi: 10.1111/j.1526-4610.2010.01799.x. Epub 2010 Nov 10. PubMed PMID: 21070230.
19: Tfelt-Hansen P. Excellent tolerability but relatively low initial clinical efficacy of telcagepant in migraine. Headache. 2011 Jan;51(1):118-23. doi: 10.1111/j.1526-4610.2010.01797.x. Epub 2010 Nov 10. Review. PubMed PMID: 21070229.
20: Ho TW, Olesen J, Dodick DW, Kost J, Lines C, Ferrari MD. Antimigraine efficacy of telcagepant based on patient's historical triptan response. Headache. 2011 Jan;51(1):64-72. doi: 10.1111/j.1526-4610.2010.01790.x. Epub 2010 Nov 4. PubMed PMID: 21054362.

Explore Compound Types